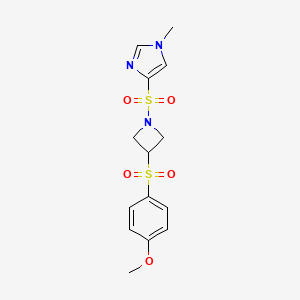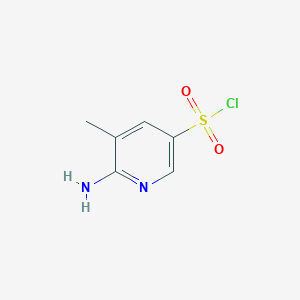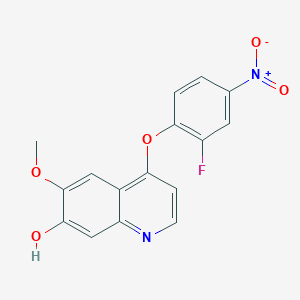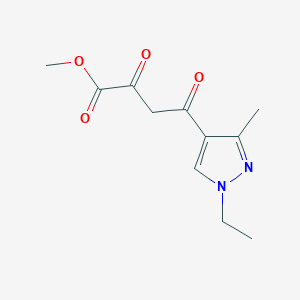
4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole: is a complex organic compound characterized by its unique structural features. This compound contains an azetidine ring, a sulfonyl group, and an imidazole ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Imidazole Ring: The imidazole ring is attached through condensation reactions with suitable imidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, it may be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.
作用机制
The mechanism by which 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole stands out due to its combination of an azetidine ring and an imidazole ring, which imparts unique chemical and biological properties.
属性
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-16-9-14(15-10-16)24(20,21)17-7-13(8-17)23(18,19)12-5-3-11(22-2)4-6-12/h3-6,9-10,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCZKGMAJDDRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2505109.png)


![5,6-dimethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2505113.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2505114.png)
![N-[4-(ethoxycarbonyl)phenyl]-N~2~-(furan-2-ylmethyl)-alpha-asparagine](/img/structure/B2505117.png)
![7-(4-Chlorophenyl)-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2505118.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine](/img/structure/B2505122.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]methoxycarbohydrazide](/img/structure/B2505124.png)
![3-(DIMETHYLAMINO)-N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE](/img/structure/B2505126.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2505130.png)
